
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a type of oxygen-containing heterocycle, and an amide group, which is a common functional group in biochemistry and drug design .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydrofuran rings and amide groups are known to participate in a variety of chemical reactions. For example, tetrahydrofurans can undergo reactions with acids and bases, and amides can be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring and the amide group could influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
One application in scientific research for compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" includes the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives employing Prins cascade strategy. This method has been used to smoothly couple various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, leading to the construction of spirocycles in a one-pot operation, which are significant in medicinal chemistry for their potential therapeutic effects (Reddy et al., 2014).
Neurotoxicity Studies
Another area of application involves the study of neurotoxic chemical analogs like N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its competitive inhibition of cytochrome P450 enzymes. These studies have implications in understanding neurodegenerative diseases such as Parkinson's disease, which could potentially relate to research on similar compounds for studying enzyme interactions and neuroprotection mechanisms (Fonné‐Pfister, Bargetzi, & Meyer, 1987).
Radiosynthesis for PET Imaging
Compounds structurally related have also been developed for Positron Emission Tomography (PET) imaging, such as the CGS 27023A derivative for matrix metalloproteinase inhibition. This showcases the potential use of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of imaging agents for disease diagnosis or research in enzymatic activity in vivo (Wagner et al., 2009).
Antipsychotic Agent Development
The in vitro and in vivo pharmacological properties of similar compounds, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide, have been explored as potent 5-HT2A receptor inverse agonists. This suggests potential research applications of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of new therapeutic agents for psychiatric disorders (Vanover et al., 2006).
Eigenschaften
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(16-11-15(18)9-10-19-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJRVHETJVDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

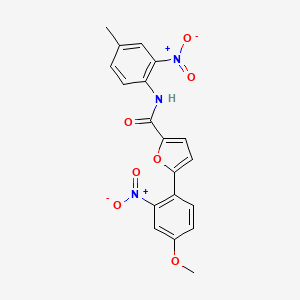
![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)


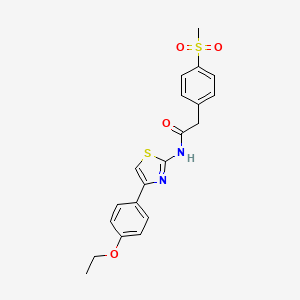
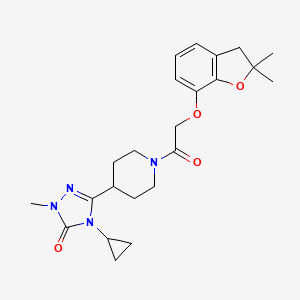
![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)
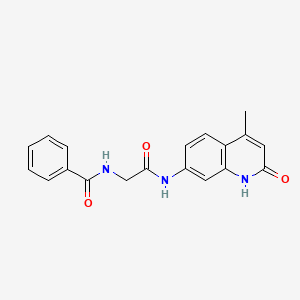
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)
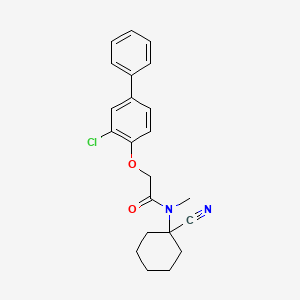

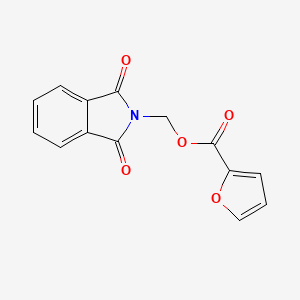
![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)